1,3-Dimethylcyclopentane-1-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylcyclopentane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-3-4-8(2,5-7)6-9/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZBRGBFPNHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Architecture and Conformational Dynamics of 1,3 Dimethylcyclopentane 1 Carbaldehyde
Fundamental Principles of Stereoisomerism in Cyclopentane (B165970) Systems
Cyclopentane, unlike the planar representation often used in two-dimensional drawings, is a non-planar molecule. This puckering is a crucial factor in the stereochemistry of its substituted derivatives. The introduction of substituents creates stereogenic centers and gives rise to various isomeric forms.
Chiral Centers and Stereogenic Elements in 1,3-Disubstituted Cyclopentanes
In 1,3-Dimethylcyclopentane-1-carbaldehyde, two of the carbon atoms in the cyclopentane ring are chiral centers. A chiral center is a carbon atom that is bonded to four different groups.
Carbon-1 (C1): This carbon is attached to a methyl group (-CH₃), a carbaldehyde group (-CHO), and two different pathways around the ring (the -CH₂-CH(CH₃)- path and the -CH₂-CH₂- path). Since all four of these groups are different, C1 is a stereogenic center.
Carbon-3 (C3): This carbon is bonded to a methyl group (-CH₃), a hydrogen atom (-H), and two different pathways around the ring (the -CH₂-C(CH₃)(CHO)- path and the -CH₂-CH₂- path). As these four groups are distinct, C3 is also a stereogenic center.
The presence of two chiral centers means that the molecule can exist as a maximum of 2ⁿ = 2² = 4 stereoisomers. wikipedia.org The spatial relationship between the substituents at C1 and C3 gives rise to cis-trans isomerism. In the cis isomer, the methyl group at C3 is on the same side of the ring as the carbaldehyde/methyl group at C1. In the trans isomer, they are on opposite sides.
Enantiomeric and Diastereomeric Relationships of Isomers
The four possible stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Diastereomers are stereoisomers that are not mirror images of each other.
For this molecule, the cis and trans isomers are diastereomers of one another. Within the trans configuration, there is a pair of enantiomers ((1R,3R) and (1S,3S), for example). Similarly, the cis configuration also consists of a pair of enantiomers ((1R,3S) and (1S,3R)). This is because, unlike 1,3-dimethylcyclopentane (B1582162) where the cis-isomer is a meso compound due to a plane of symmetry, the presence of three different substituents (two methyl groups and one carbaldehyde group) on the this compound molecule eliminates this possibility of a symmetry plane. chemistryschool.netkhanacademy.org Therefore, all four stereoisomers are chiral.
| Stereoisomer Pair | Relationship | Description |
|---|---|---|
| (1R,3R) and (1S,3S) | Enantiomers | Non-superimposable mirror images (Trans Isomers) |
| (1R,3S) and (1S,3R) | Enantiomers | Non-superimposable mirror images (Cis Isomers) |
| (1R,3R) and (1R,3S) | Diastereomers | Stereoisomers that are not mirror images |
| (1S,3S) and (1S,3R) | Diastereomers | Stereoisomers that are not mirror images |
| (1R,3R) and (1S,3R) | Diastereomers | Stereoisomers that are not mirror images |
| (1S,3S) and (1R,3S) | Diastereomers | Stereoisomers that are not mirror images |
Configurational Assignment Methodologies
To unambiguously describe the three-dimensional arrangement of atoms at a chiral center, a systematic nomenclature is required.
Cahn-Ingold-Prelog (CIP) Nomenclature for Stereogenic Centers
The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration of a stereocenter as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). openochem.orgqmul.ac.uk The assignment is based on a set of sequence rules that prioritize the four substituents attached to the chiral center.
The rules for assigning priority are:
Atomic Number: Higher atomic numbers receive higher priority. openochem.org
First Point of Difference: If there is a tie in the atoms directly attached to the chiral center, one moves outward along the substituent chains until a point of difference is found. wikipedia.org
Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. openochem.org
Once priorities (1-4) are assigned, the molecule is oriented so that the lowest-priority group (4) points away from the viewer. The direction from priority 1 to 2 to 3 is then observed. A clockwise direction corresponds to an R configuration, while a counter-clockwise direction corresponds to an S configuration. masterorganicchemistry.com
| Substituent at C1 | Analysis for Priority | Priority |
|---|---|---|
| -CHO (Carbaldehyde) | The carbon is double-bonded to an oxygen and single-bonded to a hydrogen. It is treated as C-(O,O,H). Oxygen has a higher atomic number than carbon. | 1 |
| -CH₂-CH(CH₃)- (Ring path towards C3) | The first atom is carbon. The atoms attached are (C,H,H). | 2 |
| -CH₃ (Methyl) | The first atom is carbon. The atoms attached are (H,H,H). | 3 |
| -CH₂-CH₂- (Ring path away from C3) | The first atom is carbon. The atoms attached are (C,H,H). At the next carbon, the atoms are (C,H,H), which is lower priority than the path towards C3 which has a substituted carbon. | 4 |
Conformational Analysis of the Cyclopentane Ring System
The flexibility of the cyclopentane ring allows it to adopt various non-planar conformations to minimize strain. A planar cyclopentane structure would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. libretexts.orgdalalinstitute.com
Ring Puckering and Preferred Conformations
To alleviate torsional strain, cyclopentane and its derivatives adopt puckered conformations. libretexts.org The two most prominent conformations are the "envelope" and the "half-chair" (or "twist"). ic.ac.uk
Envelope Conformation (Cₛ symmetry): In this conformation, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling a sealed envelope with its flap up. dalalinstitute.com This arrangement reduces some of the torsional strain. libretexts.org
Half-Chair or Twist Conformation (C₂ symmetry): In the half-chair form, three carbon atoms are coplanar, with one atom puckered above the plane and another below it. ic.ac.uk This conformation is also effective at reducing torsional strain.
In unsubstituted cyclopentane, the envelope and half-chair conformations are very close in energy and rapidly interconvert. stackexchange.com The presence of substituents, as in this compound, influences the conformational equilibrium. The molecule will preferentially adopt a conformation that minimizes steric interactions between the bulky substituents. Generally, substituents prefer to occupy positions that are pseudo-equatorial rather than pseudo-axial to reduce steric hindrance.
| Conformation | Symmetry | Key Geometric Feature | Primary Strain Relieved |
|---|---|---|---|
| Planar | D₅h | All five carbons in a single plane | Angle strain is low, but torsional strain is high |
| Envelope | Cₛ | Four carbons are coplanar, one is out of the plane | Reduces torsional strain compared to planar form libretexts.org |
| Half-Chair (Twist) | C₂ | Three carbons are coplanar, one is above and one is below the plane | Reduces torsional strain compared to planar form ic.ac.uk |
Stereoelectronic Effects of Methyl and Carbaldehyde Substituents
The electronic interactions between the methyl and carbaldehyde substituents and the cyclopentane ring framework, known as stereoelectronic effects, play a pivotal role in determining the molecule's preferred conformation and reactivity. These effects arise from orbital overlaps between bonding, non-bonding, and anti-bonding orbitals.
The methyl group, being an electron-donating group through hyperconjugation, can influence the electron density of the cyclopentane ring. This hyperconjugative interaction involves the overlap of the C-H σ orbitals of the methyl group with the adjacent C-C σ* anti-bonding orbitals of the ring. The efficiency of this overlap is highly dependent on the dihedral angle between the interacting orbitals, and thus, is conformation-dependent.
The carbaldehyde group, with its electron-withdrawing carbonyl moiety, exerts both inductive and mesomeric effects. The inductive effect involves the withdrawal of electron density through the sigma bond framework. The mesomeric effect, or resonance, involves the delocalization of π-electrons and can lead to a planarization of the attached carbon atom to maximize orbital overlap. The orientation of the carbaldehyde group relative to the cyclopentane ring will be a critical factor in determining the extent of these electronic interactions.
Furthermore, potential intramolecular hydrogen bonding between the carbaldehyde oxygen and a suitably positioned C-H bond on the cyclopentane ring could provide additional stabilization to certain conformations. The strength of such an interaction would be highly dependent on the geometry of the conformer.
Computational studies are essential to precisely quantify the energetic contributions of these various stereoelectronic effects and to predict the most stable conformations of the different stereoisomers of this compound. Such studies would typically involve geometry optimization and frequency calculations at a high level of theory to locate all energy minima on the potential energy surface and to determine their relative energies.
Below is a table summarizing the key stereoelectronic interactions:
| Interaction Type | Donor Orbital | Acceptor Orbital | Effect |
| Hyperconjugation | C-H σ (methyl) | C-C σ* (ring) | Electron donation to the ring, stabilization |
| Inductive Effect | - | - | Electron withdrawal from the ring by the carbaldehyde group |
| Mesomeric Effect | C=O π | - | Potential for π-electron delocalization |
| Intramolecular H-Bonding | C-H σ (ring) | n (lone pair of C=O) | Potential for conformational stabilization |
A comprehensive understanding of these stereochemical and stereoelectronic features is fundamental for predicting the reactivity and designing synthetic routes involving this compound.
Advanced Synthetic Strategies for 1,3 Dimethylcyclopentane 1 Carbaldehyde
Retrosynthetic Approaches to the 1,3-Dimethylcyclopentane (B1582162) Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. For 1,3-dimethylcyclopentane-1-carbaldehyde, the primary disconnections involve the carbaldehyde group and the carbon-carbon bonds of the cyclopentane (B165970) ring.
Two principal retrosynthetic pathways can be envisioned:
Functional Group Interconversion (FGI) followed by C-C Disconnection: The aldehyde is identified as being derivable from a primary alcohol via oxidation. This leads to the precursor (1,3-dimethylcyclopentyl)methanol. The cyclopentane ring of this precursor can then be disconnected. A key disconnection is the bond between C1 and C2 (or C1 and C5), which could arise from the cyclization of a 1,6-dicarbonyl compound (e.g., an aldol (B89426) reaction) or a related cyclization of a suitably functionalized acyclic precursor. Another approach involves disconnecting the ring to reveal a precursor that can undergo a ring-closing metathesis or an intramolecular nucleophilic substitution.
Disconnection of the Aldehyde Carbon: A second approach involves disconnecting the C1-CHO bond. This leads to a 1,3-dimethylcyclopentyl nucleophile (like a Grignard or organolithium reagent) and a formylating agent. Alternatively, it points towards the formylation of a 1,3-dimethylcyclopentane precursor. This strategy hinges on the effective generation and reaction of the cyclopentyl organometallic species or the development of a selective C-H activation/formylation protocol.
A further level of analysis focuses on the construction of the 1,3-dimethyl substitution pattern. This can be achieved by starting with a precursor that already contains one or both methyl groups or by introducing them stereoselectively onto a cyclopentane or acyclic precursor. For instance, a 1,5-dicarbonyl compound could be a viable precursor, as its cyclization via an intramolecular aldol condensation can form a cyclopentenone ring, which can then be further elaborated.
Cyclopentane Ring Formation Methodologies
The construction of the five-membered carbocyclic core is a critical aspect of the synthesis. Various methodologies have been developed for the stereoselective synthesis of substituted cyclopentanes.
Intramolecular reactions are powerful tools for ring formation as they are often entropically favored. Several strategies are applicable to the synthesis of the 1,3-dimethylcyclopentane framework.
Radical Cyclization: 5-exo-trig cyclizations of hexenyl radicals are a well-established method for constructing cyclopentane rings. A suitably substituted 6-bromo- or 6-iodo-alkene can be treated with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to afford the desired five-membered ring. The stereochemical outcome can often be controlled by the conformation of the acyclic precursor.
Intramolecular 1,3-Dipolar Cycloadditions: This strategy involves the reaction of a tethered 1,3-dipole (like a nitrone or an azomethine ylide) with a dipolarophile (like an alkene). nih.govresearchgate.net This method can provide high levels of stereocontrol in the formation of the cyclopentane ring, which can be particularly useful for establishing the relative stereochemistry of the two methyl groups. nih.govresearchgate.net The resulting heterocyclic product would then require further transformations to yield the carbocyclic core.
Ring-Closing Metathesis (RCM): RCM, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalyst), is a versatile method for forming cyclic alkenes from acyclic dienes. A precursor containing terminal double bonds at appropriate positions can be cyclized to form a dimethylcyclopentene derivative, which can then be hydrogenated to the saturated cyclopentane.
Cyclopentanone (B42830) derivatives serve as versatile intermediates in the synthesis of substituted cyclopentanes. The carbonyl group provides a handle for introducing substituents and for further functional group manipulations.
A key intermediate for the target molecule could be 3,5-dimethylcyclopentanone . The synthesis of such a ketone can be approached in several ways. One common method is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the cyclic ketone.
Once the 1,3-dimethylcyclopentanone is obtained, it can be converted to the target aldehyde. A possible synthetic sequence could involve:
Wittig Reaction: Reaction of the ketone with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would generate an exocyclic double bond, forming 1,3-dimethyl-5-methylenecyclopentane.
Hydroboration-Oxidation: This two-step process can be used to convert the alkene into a primary alcohol. Hydroboration of the exocyclic double bond would place the boron on the less substituted carbon, and subsequent oxidation would yield (1,3-dimethylcyclopentyl)methanol.
Oxidation: The primary alcohol is then oxidized to the final carbaldehyde, as detailed in the next section.
An alternative to the Wittig reaction is the addition of a one-carbon nucleophile, such as cyanide, to the ketone, followed by reduction to form an aminomethyl group that can be further converted to the aldehyde.
Introduction and Functionalization of the Carbaldehyde Moiety
The final stage of the synthesis involves the introduction of the carbaldehyde group. This can be achieved either by oxidizing a precursor containing a primary alcohol or by directly introducing the formyl group onto the cyclopentane ring.
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. wikipedia.org A key challenge is to prevent over-oxidation to the carboxylic acid. chemguide.co.uklibretexts.org This can be achieved by using mild oxidizing agents and carefully controlling the reaction conditions, often by performing the reaction in the absence of water. wikipedia.org Several reliable methods are available.
| Oxidizing Agent/Method | Typical Solvent | Key Features |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | A mild and reliable reagent for oxidizing primary alcohols to aldehydes. libretexts.orgchemistrysteps.com It is a stable solid and the reaction is typically performed at room temperature. libretexts.org |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | A hypervalent iodine reagent that offers several advantages over chromium-based oxidants, including mild reaction conditions, high yields, and operational simplicity. libretexts.orgchemistrysteps.com |
| Swern Oxidation | Dichloromethane (DCM) | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. It is performed at low temperatures (typically -78 °C) and avoids the use of heavy metals. chemistrysteps.com |
| Tempo-catalyzed Oxidation | Dichloromethane (DCM) / Water | Employs a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) free radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (bleach). It is considered a "green" oxidation method. |
These methods provide reliable routes to aldehydes from primary alcohols, which would be obtained from a cyclopentanone precursor as described in section 3.2.2. The choice of reagent often depends on the presence of other functional groups in the molecule and the desired scale of the reaction.
Directly introducing a formyl group onto the cyclopentane ring is an attractive strategy as it could shorten the synthetic route. wikipedia.org
Formylation Reactions: Classical formylation reactions like the Gattermann-Koch or Vilsmeier-Haack reactions are generally applicable to aromatic systems and are not suitable for the formylation of saturated alkanes. wikipedia.org Radical formylation methods exist but often lack the regioselectivity required for a complex target like 1,3-dimethylcyclopentane.
C-H Activation: A more modern approach involves the direct functionalization of C-H bonds. While challenging, transition-metal-catalyzed C-H activation has emerged as a powerful tool in synthesis. A hypothetical route could involve a directed C-H activation where a directing group installed on the cyclopentane ring guides a metal catalyst to activate a specific C-H bond. This activated position could then react with a source of the formyl group, such as carbon monoxide. While highly innovative, developing a selective C-H formylation for this specific substrate would likely require significant methodological development. An alternative concept involves the isomerization of related structures, such as the conversion of tetrahydropyran-2-methanols to cyclopentane carboxaldehydes, which represents a form of C-H functionalization and rearrangement. google.com
Stereoselective Synthesis of Defined Isomers
The controlled synthesis of specific stereoisomers of this compound is crucial for applications where molecular geometry dictates function, such as in the fragrance and pharmaceutical industries. This section explores potential stereoselective strategies.
Asymmetric catalysis offers a powerful tool for establishing chirality in the synthesis of substituted cyclopentanes. Organocatalysis, in particular, has emerged as a robust method for the enantioselective functionalization of cyclic systems.
One potential approach involves the asymmetric Michael addition to a cyclopentenone precursor. For instance, the reaction of a suitable nucleophile with 3-methylcyclopent-2-en-1-one, followed by the introduction of the second methyl group and subsequent reduction and formylation, could be a viable route. The stereochemistry of the initial Michael addition can be controlled using a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether. This methodology has been successfully employed in the synthesis of highly functionalized chiral cyclopentanes through a double Michael addition cascade, achieving high enantioselectivity. sci-hub.se
Another strategy could involve the desymmetrization of a prochiral cyclopentene (B43876) derivative. While specific examples for this compound are not available, the desymmetrization of cyclopentenediones using organocatalytic cross-dehydrogenative coupling has been demonstrated, indicating the feasibility of such approaches for creating chiral cyclopentane cores. mdpi.com
The following table illustrates the potential of organocatalysis in achieving high enantioselectivity in reactions leading to substituted cyclopentanes, based on data for analogous systems.
Table 1: Illustrative Examples of Asymmetric Organocatalysis in Cyclopentane Synthesis
| Catalyst | Reactants | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Diarylprolinol silyl ether | Malonate, α,β-Unsaturated ester | Tetrasubstituted cyclopentane | 10:1 | 99% |
| Chiral Phosphoric Acid | Indole, Dienone | Dihydroindolyl-cyclopentane | >20:1 | 95% |
This table presents data from related cyclopentane syntheses to illustrate the potential of the described methods.
Achieving diastereoselective control is critical when multiple stereocenters are present, as is the case with this compound. This can be accomplished through various strategies, including substrate-controlled and reagent-controlled methods.
A plausible substrate-controlled approach would involve a [3+2] cycloaddition reaction. For example, the reaction of a substituted cyclopropane (B1198618) with an appropriate alkene under Lewis acid catalysis can lead to the formation of functionalized cyclopentanes with good diastereoselectivity. rsc.org The stereochemistry of the starting materials would direct the stereochemical outcome of the final product.
Reagent-controlled diastereoselectivity could be achieved through directed hydrogenations or reductions of a suitably functionalized cyclopentene intermediate. For instance, a hydroxyl-directed hydrogenation could selectively deliver hydrogen to one face of the double bond, establishing the desired relative stereochemistry of the methyl groups. While not specific to this aldehyde, the directed reduction of chiral allylic alcohols to set the 1,2-anti stereochemistry in cyclopentane systems has been effectively demonstrated. nih.gov
The table below provides examples of diastereoselective reactions in the synthesis of substituted cyclopentanes, highlighting the high levels of control that can be achieved.
Table 2: Examples of Diastereoselective Cyclopentane Synthesis
| Reaction Type | Reactants | Catalyst/Reagent | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| [3+2] Cycloaddition | Donor-acceptor cyclopropane, Ketenes | InBr3–EtAlCl2 | Good to Excellent |
| Directed Reduction | Chiral allylic alcohol | Red-Al | >99:1 |
This table showcases data from related synthetic routes to demonstrate the potential for diastereocontrol.
Multicomponent Reaction (MCR) Strategies for Complex Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.gov While no specific MCRs for this compound have been reported, we can extrapolate from known MCRs involving cyclic ketones and aldehydes.
A hypothetical MCR for a derivative could involve the reaction of this compound with an amine and a cyanide source in a Strecker-type reaction to yield an α-aminonitrile. nih.gov This intermediate could then be further elaborated.
Another possibility is a Povarov-type reaction, an imine-initiated MCR, which could lead to complex heterocyclic structures fused to the cyclopentane ring. nih.gov More complex MCRs, such as five-component reactions, have been used to generate highly substituted heterocyclic systems from cyclic ketones, demonstrating the potential for creating diverse derivatives. nih.gov
The following table outlines a hypothetical MCR for a derivative of this compound.
Table 3: Hypothetical Multicomponent Reaction for a Derivative
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |
|---|---|---|---|---|
| Strecker Synthesis | This compound | Ammonia | Hydrogen Cyanide | α-Amino-1,3-dimethylcyclopentane-1-acetonitrile |
This table presents a hypothetical MCR based on established chemical principles.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly important in the chemical industry, particularly in the synthesis of fragrances and other fine chemicals. perfumerflavorist.com The application of these principles to the synthesis of this compound would focus on several key areas.
One major aspect is the use of catalytic methods to reduce waste and energy consumption. Asymmetric organocatalysis, discussed earlier, is inherently a green approach as it often avoids the use of heavy metals. Furthermore, the development of solvent-free or aqueous reaction conditions would significantly improve the environmental profile of the synthesis. For instance, three-component reactions of α-ketoaldehydes, 1,3-dicarbonyl compounds, and nucleophiles have been successfully performed in water. ijsdr.org
The use of renewable feedstocks is another cornerstone of green chemistry. While the direct synthesis from biomass is not yet established for this specific compound, general trends in the fragrance industry point towards the increasing use of bio-derived starting materials. nih.gov
Finally, process intensification, such as the use of continuous flow reactors, can lead to more sustainable manufacturing by improving heat and mass transfer, reducing reaction times, and enabling safer operation. nih.gov
The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound.
Table 4: Potential Green Chemistry Approaches
| Green Chemistry Principle | Potential Application |
|---|---|
| Catalysis | Use of organocatalysts or biocatalysts to avoid metal waste. |
| Safer Solvents | Development of synthetic routes in water or solvent-free conditions. |
| Renewable Feedstocks | Exploration of pathways from bio-derived starting materials. |
| Energy Efficiency | Utilization of microwave irradiation or flow chemistry to reduce energy consumption. |
This table outlines potential applications of green chemistry principles based on current research trends.
Mechanistic Investigations of Chemical Transformations Involving 1,3 Dimethylcyclopentane 1 Carbaldehyde
Reactivity Profiles of the Aldehyde Functional Group
The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to a variety of chemical transformations.
Nucleophilic addition is a fundamental reaction of aldehydes. youtube.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is then typically protonated to yield an alcohol. youtube.com The reaction can be catalyzed by either acid or base. In base-catalyzed nucleophilic addition, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org
The presence of two methyl groups on the cyclopentane (B165970) ring in 1,3-dimethylcyclopentane-1-carbaldehyde can influence the rate of nucleophilic addition. Steric hindrance around the carbonyl group can affect the approach of the nucleophile. However, compared to more sterically hindered aldehydes, this effect in this compound is not expected to be prohibitive for most common nucleophiles.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent(s) | Product Type |
|---|---|---|
| Hydride (H⁻) | NaBH₄, LiAlH₄ | Primary Alcohol |
| Grignard Reagent (R-MgX) | RMgX, then H₃O⁺ | Secondary Alcohol |
| Cyanide (CN⁻) | HCN, KCN | Cyanohydrin |
| Water (H₂O) | H₂O, acid or base catalyst | Hydrate (gem-diol) |
Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) and Benedict's reagent (Cu²⁺ in citrate (B86180) solution). The oxidation of this compound would yield 1,3-dimethylcyclopentane-1-carboxylic acid.
The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate, followed by the elimination of a reduced chromium species. The reaction is typically carried out under acidic conditions. The Baeyer-Villiger oxidation, which utilizes a peroxy acid, can also oxidize aldehydes to carboxylic acids. nih.gov
Condensation reactions are a class of reactions where two molecules combine, often with the elimination of a small molecule like water. Aldehydes are common substrates for these reactions, particularly with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups).
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base such as an amine. researchgate.netnih.gov The product is typically an α,β-unsaturated dicarbonyl or related compound. For this compound, reaction with a compound like malonic acid would lead to a substituted acrylic acid after subsequent decarboxylation. researchgate.net
Perkin Reaction : This reaction is a specific type of aldol (B89426) condensation that occurs between an aromatic aldehyde and an acid anhydride (B1165640), in the presence of the sodium or potassium salt of the acid. wikipedia.org While typically applied to aromatic aldehydes, the general principle of enolate formation from the anhydride and subsequent addition to the aldehyde could be extended to aliphatic aldehydes like this compound under appropriate conditions.
Wittig Reaction : The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. slideshare.net It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide. The reaction of this compound with a Wittig reagent would result in the formation of a substituted alkene, where the carbonyl oxygen is replaced by the carbon group from the ylide.
Table 2: Overview of Condensation Reactions
| Reaction Name | Reactant with Aldehyde | Catalyst | Typical Product |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malonic Ester) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |
| Perkin Reaction | Acid Anhydride | Salt of the corresponding acid | α,β-Unsaturated Acid |
Cyclopentane Ring Reactivity
The cyclopentane ring in this compound is a saturated hydrocarbon moiety and its reactivity is generally lower than that of the aldehyde group. However, under specific conditions, the ring can undergo reactions.
Free radical halogenation is a characteristic reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org In the case of 1,3-dimethylcyclopentane (B1582162), halogenation (chlorination or bromination) can occur at various positions on the ring. The regioselectivity of the reaction is determined by the stability of the resulting radical intermediate (tertiary > secondary > primary). pearson.com
For 1,3-dimethylcyclopentane, there are several distinct types of hydrogen atoms that can be abstracted by a halogen radical, leading to a mixture of constitutional isomers. The stereochemistry of the reaction is also important, as the formation of a new chiral center can lead to diastereomers. chemistrysteps.com The halogenation of a chiral substrate can result in a mixture of diastereomers, potentially in unequal amounts due to the influence of the existing chiral centers. pearson.com
Table 3: Potential Monohalogenation Products of 1,3-Dimethylcyclopentane
| Position of Halogenation | Type of Carbon | Expected Relative Reactivity (Bromination) |
|---|---|---|
| C1 | Tertiary | High |
| C2 | Secondary | Moderate |
| C3 | Tertiary | High |
| C4 | Secondary | Moderate |
| C5 | Secondary | Moderate |
The cyclopentane ring is relatively stable and does not undergo ring-opening reactions under normal conditions. However, under forcing conditions or through the formation of highly strained intermediates, ring-opening can occur.
Carbocation rearrangements, such as the Wagner-Meerwein rearrangement, are plausible if a carbocation is generated on the cyclopentane ring. wikipedia.orglibretexts.orglscollege.ac.in For instance, if the aldehyde group of this compound were converted to a leaving group (e.g., via reduction to an alcohol followed by protonation), the resulting carbocation could potentially undergo a 1,2-hydride or 1,2-alkyl shift. slideshare.net Such rearrangements are driven by the formation of a more stable carbocation. Ring expansion or contraction is also a possibility in such rearrangements, aiming to relieve ring strain or achieve a more stable carbocationic state. stackexchange.com
Catalytic Reaction Pathways and Efficiency
The transformation of this compound can be achieved through various catalytic routes, broadly categorized into homogeneous and heterogeneous catalysis. The choice of catalyst and reaction conditions significantly influences the reaction pathway, efficiency, and the nature of the final products.
Homogeneous Catalysis for Specific Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions due to the well-defined nature of the active sites. For the transformation of aldehydes like this compound, transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are prominent catalysts.
One of the key transformations is the hydrogenation of the aldehyde to the corresponding primary alcohol, (1,3-dimethylcyclopentyl)methanol. Ruthenium-based catalysts, such as those derived from Ru(II) complexes, have demonstrated high efficiency in aldehyde hydrogenation. The catalytic cycle typically involves the activation of molecular hydrogen by the metal center to form a metal hydride species. This hydride is then transferred to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the alcohol and regenerates the catalyst. The efficiency of these catalysts can be remarkably high, with some systems achieving turnover numbers (TONs) up to 340,000 for aldehyde hydrogenation. High chemoselectivity can also be achieved, allowing for the reduction of the aldehyde group in the presence of other reducible functional groups like ketones or alkenes.
Another important transformation is the oxidation of this compound to 1,3-dimethylcyclopentane-1-carboxylic acid. Homogeneous oxidation catalysts often employ transition metals that can readily cycle between different oxidation states. For instance, iron(III) complexes have been utilized for the selective oxidation of alcohols to aldehydes and ketones, and similar principles can be applied to the further oxidation of aldehydes. The mechanism often involves the formation of a metal-peroxo or metal-oxo species, which then acts as the active oxidant.
The table below summarizes representative homogeneous catalytic systems applicable to the transformations of substituted aldehydes.
| Catalyst System | Transformation | Substrate Analogue | Product | Key Findings |
| [Fe(PNPMe-iPr)(CO)(H)(Br)] | Hydrogenation | Aromatic and Aliphatic Aldehydes | Primary Alcohols | High efficiency and selectivity for aldehydes over ketones and other reducible groups. TONs up to 80,000. |
| Ru(II) complex | Hydrogenation | Various Aldehydes | Primary Alcohols | Can be performed without a base and solvent, showing high industrial potential with TONs up to 340,000. |
| Fe(III) complex | Oxidation | Alcohols | Aldehydes/Ketones | Demonstrates the principle of using iron catalysts for oxidation reactions. |
This table presents data for analogous aldehyde transformations due to the limited specific data for this compound.
Heterogeneous Catalysis in Hydrogenation and Other Reductions
Heterogeneous catalysts, being in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase reaction), offer significant practical advantages, including ease of separation and reusability. For the hydrogenation of this compound, supported noble metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and ruthenium on carbon (Ru/C) are commonly employed.
The mechanism of heterogeneous hydrogenation involves the adsorption of both the aldehyde and hydrogen onto the catalyst surface. Hydrogen molecules dissociate into atomic hydrogen on the metal surface. The adsorbed aldehyde then reacts with the surface-bound hydrogen atoms in a stepwise manner to form the corresponding alcohol, which subsequently desorbs from the surface. The efficiency of these catalysts is influenced by factors such as the nature of the metal, the support material, particle size, and the reaction conditions (temperature, pressure, and solvent).
Ruthenium-based catalysts are particularly effective for the reduction of furanic aldehydes to their corresponding alcohols under mild conditions, showcasing their potential for the hydrogenation of cyclic aldehydes. The choice of solvent can also play a crucial role, with protic solvents like water sometimes enhancing the reaction rate by stabilizing intermediates through hydrogen bonding.
The following table provides an overview of heterogeneous catalysts used in aldehyde hydrogenation.
| Catalyst | Transformation | Substrate Analogue | Product | Key Findings |
| Pd/C | Hydrogenation | Aromatic and Aliphatic Aldehydes | Primary Alcohols | Widely used, effective under mild conditions. |
| Pt/TiO₂ | Hydrogenation | Aldehydes in aqueous phase | Primary Alcohols | Synergistic effect of oxygen vacancies and water enhances catalytic activity. |
| Ru/C | Hydrogenation | Furanic Aldehydes | Furanic Alcohols | Excellent catalytic properties for the reduction of furan (B31954) compounds under mild conditions. |
This table presents data for analogous aldehyde transformations due to the limited specific data for this compound.
Kinetic and Thermodynamic Aspects of Key Reactions
A deeper understanding of the chemical transformations of this compound requires an analysis of the kinetic and thermodynamic parameters that govern these reactions.
Kinetic Aspects: The rate of a catalytic reaction is influenced by the concentration of the reactants and the catalyst, temperature, and the presence of any inhibitors or promoters. For the hydrogenation of aldehydes, the reaction rate is often dependent on the hydrogen pressure. For instance, in the hydrogenation of unsaturated aldehydes, the total activity of the catalysts generally increases with both increasing platinum content in bimetallic catalysts and increasing hydrogen pressure.
The activation energy (Ea) is a critical kinetic parameter that represents the minimum energy required for a reaction to occur. Lower activation energies lead to faster reaction rates. For the hydrogenation of acetic acid over a platinum catalyst, a model compound for understanding carbonyl reduction, the apparent activation energy was found to be in the range of 31.1 kJ/mol. While this is for a carboxylic acid, it provides an estimate for the energy barrier in related carbonyl hydrogenations.
Thermodynamic Aspects: The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The hydrogenation of aldehydes to alcohols is a thermodynamically favorable process, typically being exothermic (negative enthalpy change, ΔH). For the hydrogenation of benzaldehyde, a representative aromatic aldehyde, the enthalpy change is approximately -53.9 kJ/mol.
The oxidation of aldehydes to carboxylic acids is also a thermodynamically favorable process. The Gibbs free energy of formation (ΔGf°) for aldehydes is generally higher (less negative) than that of the corresponding carboxylic acids, indicating a spontaneous tendency for oxidation.
The table below presents thermodynamic data for analogous aldehyde reactions.
| Reaction | Substrate Analogue | Product Analogue | ΔH° (kJ/mol) | ΔG° (kJ/mol) | Spontaneity |
| Hydrogenation | Benzaldehyde | Benzyl alcohol | -53.9 | < 0 | Spontaneous |
| Oxidation | Acetaldehyde | Acetic Acid | -283 | < 0 | Spontaneous |
This table presents data for analogous aldehyde transformations due to the limited specific data for this compound. The spontaneity is generally inferred from the exergonic nature of these reactions.
Computational and Theoretical Studies on 1,3 Dimethylcyclopentane 1 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular structures, energies, and properties from first principles. wikipedia.org These methods solve the electronic Schrödinger equation, providing a detailed picture of the electron distribution within a molecule. wikipedia.org For a molecule like 1,3-Dimethylcyclopentane-1-carbaldehyde, these calculations are crucial for understanding its inherent stability and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. google.com Unlike wave-function-based methods, DFT calculates the total energy of a system based on its electron density. inpressco.com A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G*, which provides a good description for a wide range of organic molecules. inpressco.comresearchgate.netacs.org
A geometry optimization calculation for this compound would begin with an initial guess of the molecular structure. The DFT algorithm then iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface, representing the most stable, or equilibrium, geometry. youtube.com Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
The electronic structure is elucidated by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Table 1: Illustrative Optimized Geometric Parameters for a Conformer of this compound (Calculated at B3LYP/6-31G Level) *
| Parameter | Bond/Angle | Value |
| Bond Lengths | ||
| C=O | 1.21 Å | |
| C-CHO | 1.52 Å | |
| C-C (ring) | 1.54 Å | |
| C-CH₃ | 1.53 Å | |
| Bond Angles | ||
| O=C-H | 121.5° | |
| O=C-C(ring) | 124.0° | |
| C-C-C (ring) | ~104.5° | |
| Dihedral Angle | ||
| O=C-C-C | 135.0° |
Table 2: Hypothetical Electronic Properties of this compound (Calculated at B3LYP/6-31G* Level)
| Property | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 6.60 |
| Dipole Moment | 2.75 D |
Ab Initio Methods for High-Accuracy Calculations
Ab initio—Latin for "from the beginning"—methods solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. wikipedia.org These methods form a hierarchy of increasing accuracy and computational cost. The simplest ab initio method is Hartree-Fock (HF), which does not adequately account for electron correlation. wikipedia.org
For higher accuracy, post-Hartree-Fock methods are employed. These include Møller-Plesset perturbation theory (e.g., MP2) and, for benchmark-quality results, Coupled Cluster theory (e.g., CCSD(T)). acs.org While computationally demanding, these methods are invaluable for validating the results of less expensive methods like DFT and for calculations where high accuracy is paramount, such as determining small energy differences between conformers or calculating precise reaction barriers. acs.orguol.de For this compound, a single-point CCSD(T) calculation on a DFT-optimized geometry could provide a "gold standard" energy value to assess the reliability of the chosen DFT functional.
Conformational Energy Landscape Exploration
The flexibility of the cyclopentane (B165970) ring means that this compound can exist in multiple conformations. Exploring the conformational energy landscape is essential for understanding its physical properties and reactivity.
Potential Energy Surface Analysis
A Potential Energy Surface (PES) is a mathematical relationship between the energy of a molecule and its geometry. libretexts.orglibretexts.org For a flexible molecule, the PES can have multiple minima, each corresponding to a stable conformer, connected by saddle points that represent the transition states for interconversion. libretexts.org
The conformational space of this compound is primarily defined by the puckering of the five-membered ring and the relative orientations of the three substituents. The cyclopentane ring is not planar and adopts puckered conformations, typically described as "envelope" and "twist" forms, to relieve torsional strain. masterorganicchemistry.com The positions of the methyl and aldehyde groups can be characterized as axial-like or equatorial-like.
A computational PES scan involves systematically changing key dihedral angles in the molecule and calculating the energy at each point. This process maps out the low-energy regions and identifies the stable conformers. For 1,3-disubstituted cyclopentanes, stereoisomers (cis and trans) exist, each with its own set of conformers. The relative stability of these conformers is determined by steric interactions (e.g., 1,3-diaxial-like interactions) and electronic effects.
Table 3: Illustrative Relative Energies of this compound Conformers
| Stereoisomer | Methyl/Aldehyde Positions | Relative Energy (kcal/mol) |
| cis | Me(eq), Me(eq) | 0.00 (Reference) |
| Me(ax), Me(ax) | +5.5 | |
| trans | Me(ax), Me(eq) | +1.9 |
Note: Energies are hypothetical, based on principles of steric strain seen in analogous substituted cycloalkanes. 'eq' denotes an equatorial-like position and 'ax' denotes an axial-like position in the puckered ring.
Barrier to Pseudorotation and Ring Inversion
The cyclopentane ring undergoes a low-energy conformational process called pseudorotation, where the pucker moves around the ring without passing through a high-energy planar state. nih.gov This process interconverts the various envelope and twist conformations. acs.orgnih.gov The energy barrier to pseudorotation is typically very low, often just a few kcal/mol. aip.org
Ring inversion refers to a higher-energy process that would interconvert major conformers, such as flipping a diequatorial-like conformer to a diaxial-like one in the cis isomer. nih.gov The energy barrier for this process corresponds to the energy of the transition state connecting these two minima on the PES. These barriers can be calculated as the energy difference between the stable conformer and the relevant transition state structure.
Table 4: Hypothetical Energy Barriers for Conformational Interconversion
| Process | Conformer Transition | Calculated Barrier (kcal/mol) |
| Pseudorotation | Envelope ↔ Twist | ~0.5 |
| Ring Inversion | cis-(eq,eq) ↔ cis-(ax,ax) | ~6.0 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. ucsb.edu For this compound, a characteristic reaction is the nucleophilic addition to the carbonyl group. libretexts.org
To model such a reaction, for example, the addition of a hydride ion (H⁻), a series of calculations are performed. First, the geometries of the reactants (the aldehyde and the nucleophile) are optimized. Next, the transition state (TS) for the reaction is located. A TS is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy path from reactants to products. acs.org Finally, the geometry of the product, a tetrahedral alkoxide, is optimized.
Frequency calculations are essential to verify the nature of these structures. Reactants and products will have all real, positive vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the formation of the C-H bond and breaking of the C=O π-bond). ucsb.edu
Table 5: Illustrative Energy Profile for the Nucleophilic Addition of Hydride to this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (Aldehyde + H⁻) | 0.0 |
| Transition State | +12.5 |
| Product (Alkoxide) | -25.0 |
Transition State Characterization and Reaction Coordinate Analysis
An exhaustive search of scholarly articles and computational chemistry databases has yielded no specific studies on the transition state characterization or reaction coordinate analysis of this compound. Such studies are fundamental in understanding the mechanisms of chemical reactions involving this aldehyde, including nucleophilic additions to the carbonyl group or enolate formation. The energy profiles, geometries of transition states, and the intrinsic reaction coordinates for any of its potential reactions have not been documented in the available scientific literature.
Prediction of Reaction Outcomes and Selectivity
Similarly, there is a lack of published research focused on the computational prediction of reaction outcomes and selectivity for this compound. Theoretical investigations are crucial for predicting stereoselectivity and regioselectivity in reactions, which is particularly relevant for a chiral molecule with multiple reactive sites. Without computational models, predicting the favored products of its reactions under various conditions remains speculative.
Spectroscopic Property Prediction and Validation against Experimental Data
While basic chemical identifiers are available, detailed computational predictions of the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) spectra, are not present in the public domain. Furthermore, any validation of such theoretical spectra against experimentally obtained data is also absent from the literature. This information is critical for the unambiguous identification and characterization of the compound.
Molecular Dynamics Simulations for Dynamic Behavior
No molecular dynamics (MD) simulations for this compound have been reported. MD simulations would provide valuable insights into the conformational landscape, solvent effects, and the dynamic behavior of this molecule over time. Such studies are instrumental in understanding its physical properties and interactions in various environments.
Applications in Advanced Organic Synthesis and Materials Science
1,3-Dimethylcyclopentane-1-carbaldehyde as a Versatile Synthetic Building Block
Precursor for the Synthesis of Novel Complex Cyclic Compounds
Integration into Polymer Architectures and Specialty Materials
There is no available information in the scientific literature regarding the integration of this compound into polymer architectures or its use in the development of specialty materials. The incorporation of cyclic moieties into polymer backbones can impart unique properties, such as altered thermal stability, rigidity, and morphology. Aldehyde-functionalized molecules can, in some cases, be utilized in polymerization reactions or for the post-functionalization of polymers. However, no studies have been found that specifically describe the use of this compound for these purposes.
Development of Optically Active Compounds
The development of optically active compounds from this compound is contingent on achieving its stereoselective synthesis. A comprehensive search of the scientific literature did not yield any studies focused on the stereoselective synthesis of this compound. Consequently, there is no information available on its use as a chiral precursor for the development of optically active compounds. The presence of two stereocenters in the 1,3-dimethylcyclopentane (B1582162) ring implies the existence of multiple stereoisomers. The isolation or asymmetric synthesis of a single stereoisomer would be a prerequisite for its application in the synthesis of enantiomerically pure target molecules. However, research in this specific area concerning this compound has not been reported.
Future Research Trajectories and Unresolved Challenges
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
A significant challenge and opportunity lies in the development of synthetic routes that afford specific stereoisomers of 1,3-Dimethylcyclopentane-1-carbaldehyde with high fidelity. The presence of two stereocenters, one of which is a quaternary carbon, necessitates precise control over both enantioselectivity and diastereoselectivity.
Future research should focus on organocatalytic methods, which have shown great promise in the asymmetric synthesis of complex cyclic systems. researchgate.netnih.gov For instance, chiral secondary amine catalysts could potentially be employed in domino Michael/α-alkylation reactions to construct the substituted cyclopentane (B165970) ring with high stereocontrol. researchgate.net The desymmetrization of achiral precursors represents another powerful strategy for accessing optically active materials and constructing quaternary carbon centers, a key feature of the target molecule. nih.gov
Table 1: Potential Stereoselective Strategies
| Strategy | Catalyst/Reagent Type | Expected Outcome | Key Challenge |
| Asymmetric Domino Reaction | Chiral Secondary Amine | High diastereo- and enantioselectivity | Optimization for the specific substrate |
| Desymmetrization | Chiral N-Heterocyclic Carbene | Enantioselective formation of quaternary center | Catalyst design and reaction conditions |
| Asymmetric Hydroformylation | Chiral Rhodium or Iridium Complexes | Direct introduction of the aldehyde group | Regio- and stereoselectivity control |
Exploration of Novel Catalytic Systems for Efficient Transformations
The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. The exploration of novel catalytic systems to mediate these reactions efficiently and selectively is a crucial area for future research.
Chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric functionalization of amines and other nucleophiles. thieme-connect.comthieme-connect.comacs.orgnih.gov Investigating the use of this compound or its derivatives in such catalytic cycles could unlock new synthetic methodologies. nih.gov Furthermore, cooperative catalysis, combining a chiral aldehyde with a transition metal, could enable previously inaccessible transformations. thieme-connect.comthieme-connect.com The development of heterogeneous catalysts, such as metal-organic frameworks or functionalized nanoparticles, could offer advantages in terms of recyclability and scalability for reactions involving this aldehyde.
Deeper Understanding of Mechanistic Aspects under Diverse Conditions
A thorough understanding of the reaction mechanisms governing the transformations of this compound is fundamental to optimizing existing reactions and discovering new ones. The interplay of steric and electronic effects from the two methyl groups and the cyclopentyl ring likely imparts unique reactivity that warrants detailed mechanistic investigation.
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition states, and the origins of stereoselectivity. nih.govacs.org For example, DFT studies could elucidate the mechanism of aldehyde deformylations involving metal-dioxygen complexes, exploring both inner-sphere and outer-sphere pathways. nih.govacs.org Mechanistic studies on photosensitized reactions of related aldoxime ethers have revealed complex pathways involving radical cations and subsequent isomerizations or fragmentations, suggesting that the photochemical behavior of this compound derivatives could be a rich area of investigation. nih.gov
Discovery of Unprecedented Reactivity and Transformations
The unique structural arrangement of this compound may enable novel and unprecedented chemical reactions. Research aimed at exploring its reactivity under a wide range of conditions—photochemical, electrochemical, high-pressure, and enzymatic—could lead to the discovery of new transformations.
For instance, the aldehyde could serve as a precursor in multicomponent reactions to rapidly build molecular complexity. researchgate.netsemanticscholar.org Its potential as a chiral synthon in the synthesis of complex natural products or bioactive molecules is another exciting avenue. rsc.orgresearchgate.net The development of cascade reactions initiated by the aldehyde functionality could provide efficient access to intricate molecular architectures.
Expansion of Non-Pharmacological Applications in Emerging Fields
While the pharmacological properties of this compound are yet to be explored, its potential applications in other fields are worthy of investigation. Aldehydes are widely used in the fragrance, flavor, and materials science industries. geeksforgeeks.orgnih.gov
The specific stereoisomers of this compound could possess unique olfactory properties, making them interesting candidates for the fragrance industry. Its potential use as a building block for polymers or functional materials could also be explored. For example, it could be incorporated into polymer backbones or used as a cross-linking agent to impart specific physical properties. The application of aldehydes in the synthesis of antimicrobial agents also presents a potential area of interest. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
